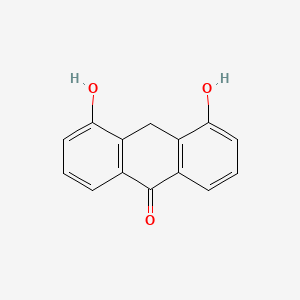![molecular formula C23H28ClNO3 B10843962 4-[4-(Benzyloxy)piperidino]butyl-4-chlorobenzoate](/img/structure/B10843962.png)
4-[4-(Benzyloxy)piperidino]butyl-4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(benzyloxy)piperidino]butyl-4-chlorobenzoate is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyloxy group attached to a piperidine ring, which is further connected to a butyl chain and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(benzyloxy)piperidino]butyl-4-chlorobenzoate typically involves multiple steps:
Preparation of 4-[4-(benzyloxy)piperidino]butanol: This intermediate is synthesized by reacting 4-(benzyloxy)piperidine with butyl bromide in the presence of a base such as potassium carbonate.
Formation of this compound: The intermediate 4-[4-(benzyloxy)piperidino]butanol is then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorobenzoate moiety can be reduced to form the corresponding benzoate derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the benzyloxy position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzoate derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[4-(benzyloxy)piperidino]butyl-4-chlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)piperidino]butyl-4-chlorobenzoate involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of treating Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
- 4-[4-(benzhydryloxy)piperidino]butyl-4-chlorobenzoate
- 4-[4-(benzyloxy)piperidino]butyl-4-fluorobenzoate
- 4-[4-(benzyloxy)piperidino]butyl-4-isopropylbenzoate
Comparison:
- 4-[4-(benzhydryloxy)piperidino]butyl-4-chlorobenzoate: Similar structure but with a benzhydryloxy group instead of a benzyloxy group, which may affect its pharmacological properties .
- 4-[4-(benzyloxy)piperidino]butyl-4-fluorobenzoate: Contains a fluorine atom instead of chlorine, potentially altering its reactivity and biological activity .
- 4-[4-(benzyloxy)piperidino]butyl-4-isopropylbenzoate: Features an isopropyl group, which may influence its steric and electronic properties .
The uniqueness of 4-[4-(benzyloxy)piperidino]butyl-4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H28ClNO3 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
4-(4-phenylmethoxypiperidin-1-yl)butyl 4-chlorobenzoate |
InChI |
InChI=1S/C23H28ClNO3/c24-21-10-8-20(9-11-21)23(26)27-17-5-4-14-25-15-12-22(13-16-25)28-18-19-6-2-1-3-7-19/h1-3,6-11,22H,4-5,12-18H2 |
InChI Key |
ZUARKRNDJKGEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)CCCCOC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6,7,10-tetramethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843879.png)

![4,6,6,7-tetramethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843891.png)
![4,6,7-trimethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843895.png)

![4-[1-(4-Hydroxyphenyl)-2-phenylhex-1-enyl]phenol](/img/structure/B10843920.png)

![4-[1-(4-Hydroxyphenyl)-2-phenylpent-1-enyl]phenol](/img/structure/B10843927.png)
![4-[2-(4-Imidazol-1-yl-phenoxy)-ethyl]-morpholine](/img/structure/B10843931.png)
![4-[2-(3,5-Dimethoxy-phenyl)-vinyl]-pyridine](/img/structure/B10843935.png)
![4-[2-(4-Phenyl-butylamino)-ethyl]-phenol](/img/structure/B10843939.png)
![4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole](/img/structure/B10843954.png)

![4-[3-(4-Phenyl-butylamino)-propyl]-phenol](/img/structure/B10843963.png)
